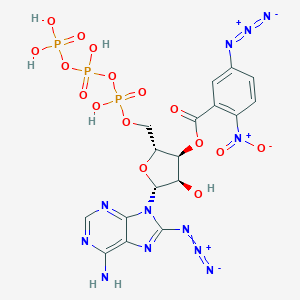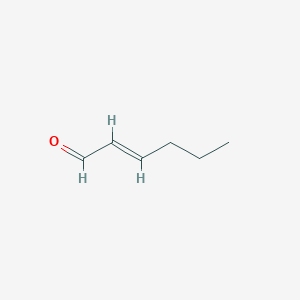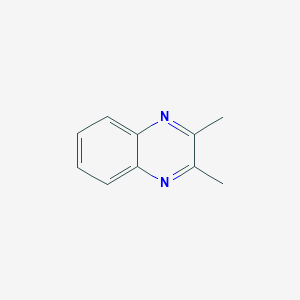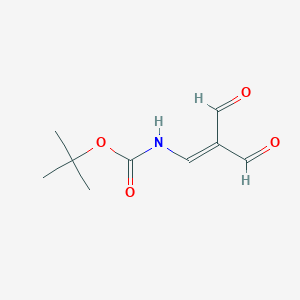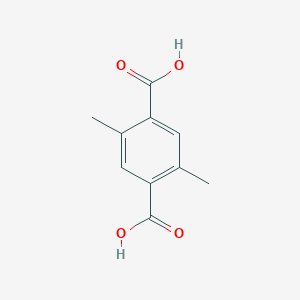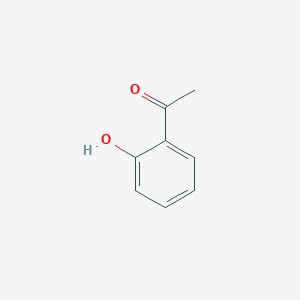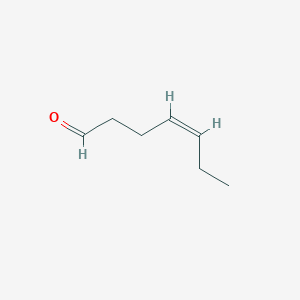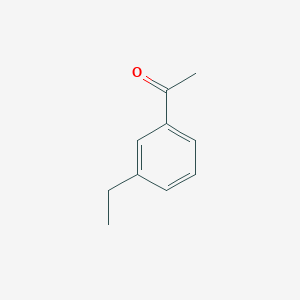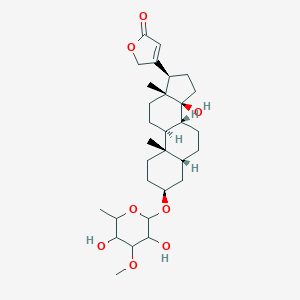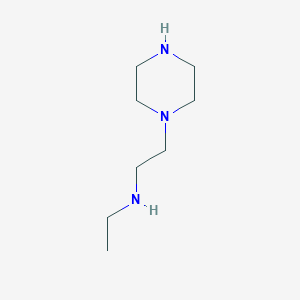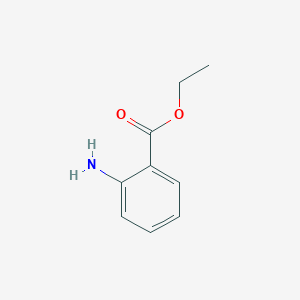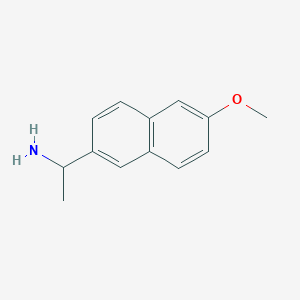
1-(6-Methoxy-2-naphthyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methoxy-2-naphthyl)ethanamine is a chemical compound that is structurally related to naphthalene, a polycyclic aromatic hydrocarbon. The compound features a naphthalene core with a methoxy group at the sixth position and an ethanamine substituent at the second position. This structure is relevant to various chemical and biological processes, and derivatives of this compound, such as N-methylated 1-naphthylamines, are particularly significant due to their roles in these processes .
Synthesis Analysis
The synthesis of related naphthylamine compounds has been explored through various methods. One such method involves the Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides, which allows for the efficient and convenient synthesis of functionalized 1-naphthylamines, including N-methylated derivatives. This synthesis is performed in water, under mild, Pd- and ligand-free conditions, and yields up to 95% of the desired products .
Molecular Structure Analysis
The molecular structure of 1-(6-Methoxy-2-naphthyl)ethanamine is characterized by the presence of a naphthalene core, which is a fused two-ring system. The methoxy group at the sixth position and the ethanamine chain at the second position are key functional groups that influence the chemical behavior and properties of the compound. The structure of related compounds, such as poly(2,6-dibutoxy-1,5-naphthylene), has been characterized by NMR spectroscopy, confirming the linkage and arrangement of substituents on the naphthalene core .
Chemical Reactions Analysis
The compound 1-(6-Methoxy-2-naphthyl)ethanamine can undergo various chemical reactions due to its functional groups. For instance, α-(6-Methoxyl-2-naphthyl)ethanol, a related compound, can be carbonylated into the methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid (Naproxen) using a PdCl2–CuCl2–PPh3–p-Ts catalyst system. This reaction achieves high yield and selectivity without the need for halogen promoters or extreme conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to 1-(6-Methoxy-2-naphthyl)ethanamine are influenced by their molecular structure. For example, the introduction of methoxy or ethoxy groups in the naphthyl radical can affect the reactivity of naphthylethanol and its esters, promoting alkyl–oxygen fission. Steric factors and the position of the substituents play a significant role in this reactivity. The presence of alkoxy groups, especially at the second position, enhances the heterolysis of the alkyl–oxygen bond . Additionally, the refractive indices and dielectric constants of related polymeric materials have been measured, providing insight into their optical properties .
Aplicaciones Científicas De Investigación
Molecular Packing and Crystallization
The molecular packing and crystallization of derivatives similar to 1-(6-Methoxy-2-naphthyl)ethanamine have been studied for their unique properties. For instance, the contribution of T-shaped aromatic CH⋯π interactions to the crystallization of 2-aryl-2-methoxypropanoic acid and amide derivatives shows the importance of substituent interactions in determining crystal structures. These findings have implications for the design of new materials with specific crystalline properties (Ichikawa et al., 2010).
Intermediate for Anti-inflammatory Agents
Compounds related to 1-(6-Methoxy-2-naphthyl)ethanamine serve as important intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For example, 2-Bromo-6-methoxynaphthalene is a key intermediate in the preparation of NSAIDs such as nabumetone and naproxen. This underscores the significance of such compounds in pharmaceutical synthesis, highlighting their role in developing therapeutics (Xu & He, 2010).
Dye Synthesis
Derivatives of 1-(6-Methoxy-2-naphthyl)ethanamine have been used in the synthesis of disazo dyes, serving as effective substitutes for 1-naphthylamine in dye manufacturing. This application demonstrates the compound's utility in industrial processes, particularly in the creation of colorants with specific properties (Sekar, 2008).
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of compounds involving 1-(6-Methoxy-2-naphthyl)ethanamine derivatives has been explored, with applications in creating optically active pharmaceuticals and chemicals. The role of cyclodextrins in oxidative couplings and esterase-mediated reactions exemplifies the compound's relevance in enantioselective synthesis, offering pathways to produce drugs like naproxen with improved enantiomeric excess (Trotta et al., 2002).
Photophysical Properties and Organic Electronics
The photophysical properties of naphthyl phenylamine (NPA) model compounds, including derivatives of 1-(6-Methoxy-2-naphthyl)ethanamine, have been studied for their potential in organic electronics. Their transport and luminescence characteristics are crucial for designing materials for organic light-emitting diodes (OLEDs) and other electronic devices, showcasing the compound's utility in advanced technological applications (Tong et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFKZXAYBCKZFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442074 |
Source


|
| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-2-naphthyl)ethanamine | |
CAS RN |
133097-30-0 |
Source


|
| Record name | 1-(6-methoxy-2-naphthyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

